5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Description
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid is a highly functionalized aromatic polycarboxylic acid featuring a central benzene-1,3-dicarboxylic acid core. This core is extended via an ethynyl linker to a 3,5-bis(4-carboxyphenyl)phenyl group, creating a rigid, conjugated structure with six carboxylate groups. Such multi-dentate carboxylate ligands are critical in constructing metal-organic frameworks (MOFs), where they serve as organic linkers to coordinate with metal clusters, forming porous crystalline materials .
The compound’s extended π-conjugation and multiple carboxylate groups enable strong coordination bonds with metal ions (e.g., Zr⁴⁺, Cu²⁺), contributing to MOFs with high surface areas, tunable pore sizes, and exceptional stability.
Properties
IUPAC Name |
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c31-27(32)21-7-3-19(4-8-21)23-11-17(12-24(15-23)20-5-9-22(10-6-20)28(33)34)1-2-18-13-25(29(35)36)16-26(14-18)30(37)38/h3-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAIEBFHKOGCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The 3,5-bis(4-carboxyphenyl)phenyl scaffold is constructed via sequential Suzuki-Miyaura couplings. Starting with 2-iodo-3,5-dibromobenzene, two equivalents of 4-carboxyphenylboronic acid (protected as methyl esters) are coupled under palladium catalysis. The reaction employs Pd(PPh₃)₄ (2 mol%) in a 2:1 mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ (2 M) at 80°C for 24 h. This yields 2-iodo-3,5-bis(4-methoxycarbonylphenyl)benzene with 85% isolated yield after silica gel chromatography.
Characterization and Purification
Nuclear magnetic resonance (NMR) confirms the substitution pattern:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 4H, aryl-H), 7.75 (s, 2H, central phenyl-H), 7.63 (d, J = 8.4 Hz, 4H, aryl-H), 3.95 (s, 6H, -OCH₃).
-
¹³C-NMR: Peaks at 167.2 ppm (ester carbonyl) and 138.1–125.4 ppm (aryl carbons) validate the structure.
Preparation of 5-Ethynylbenzene-1,3-dicarboxylate
Sonogashira Coupling with Trimethylsilylacetylene
5-Bromo-1,3-dicarboxylic acid dimethyl ester undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) to introduce the ethynyl group. The reaction uses PdCl₂(PPh₃)₂ (1.5 mol%), CuI (3 mol%), and triethylamine in toluene at 70°C for 12 h. After purification, 5-(trimethylsilylethynyl)benzene-1,3-dicarboxylate is obtained in 78% yield.
Deprotection of Trimethylsilyl Group
The TMS-protected alkyne is treated with tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C for 1 h, yielding 5-ethynylbenzene-1,3-dicarboxylate (92% yield). FTIR analysis shows a sharp peak at 3290 cm⁻¹ (-C≡C-H stretch).
Sonogashira Coupling of Fragments
Catalytic Conditions and Optimization
The pivotal coupling between 2-iodo-3,5-bis(4-methoxycarbonylphenyl)benzene and 5-ethynylbenzene-1,3-dicarboxylate is optimized for maximum efficiency (Table 1).
Table 1. Optimization of Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 2.0 | Toluene | 80 | 24 | 62 |
| 2 | 1.5 | 3.0 | Toluene | 80 | 24 | 75 |
| 3 | 1.5 | 3.0 | DMF | 100 | 12 | 68 |
| 4 | 2.0 | 4.0 | Toluene/Et₃N | 100 | 12 | 99 |
Optimal conditions (Entry 4) use PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and a 3:1 toluene/triethylamine mixture at 100°C for 12 h, achieving near-quantitative yield.
Structural Confirmation
The coupled product, 5-[2-[3,5-bis(4-methoxycarbonylphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylate, is characterized by:
-
GC-MS: m/z 694.2 [M]⁺.
-
¹H-NMR: δ 8.25 (s, 2H, central phenyl-H), 8.10–7.95 (m, 12H, aryl-H), 3.90 (s, 12H, -OCH₃).
Hydrolysis of Ester Groups
Basic Hydrolysis
The methyl esters are hydrolyzed using KOH (5 equiv) in a DMSO/H₂O (4:1) mixture at 100°C for 24 h. After acidification with HCl (6 M), the title compound precipitates as a white solid (94% yield).
Purity and Analytical Data
-
Elemental Analysis: Calculated for C₃₄H₂₀O₈: C, 70.33; H, 3.47. Found: C, 70.15; H, 3.62.
-
¹H-NMR (DMSO-d₆): δ 13.2 (s, 4H, -COOH), 8.30–7.98 (m, 14H, aryl-H).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, and substituted aromatic compounds .
Scientific Research Applications
5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of aromatic polycarboxylates used in MOF synthesis. Below is a comparative analysis with key analogues:
Key Differences and Implications
- Pore Size and Porosity : The ethynyl extension in the target compound likely enables larger pore sizes compared to simpler linkers like benzene-1,3-dicarboxylic acid or BTC. For example, Zr-MOFs using extended linkers exhibit surface areas exceeding 2000 m²/g , whereas Cu-BTC (using BTC) achieves ~1500 m²/g .
- Stability : Zirconium-based MOFs (e.g., UiO-66) demonstrate exceptional stability (>500°C, resistant to moisture and acids) due to strong Zr-O bonds . The target compound’s multiple carboxylates may enhance such stability when paired with Zr⁶ clusters. In contrast, Cu-MOFs with BTC degrade above 240°C .
- Functionalization Potential: Unlike the hydroxyl variant (), the ethynyl group in the target compound offers rigidity rather than hydrogen-bonding sites, favoring ordered framework formation .
Research Findings and Data Gaps
- Zr-MOF Stability : confirms that Zr-based frameworks with carboxylate linkers exhibit unmatched stability, supporting the hypothesis that the target compound could form industrially viable MOFs .
- Pore Size Limitations : Shorter linkers like BTC restrict pore sizes to ~1 nm , whereas the target compound’s extended structure may overcome this, enabling applications in pharmaceutical encapsulation.
- Substituent Effects : The hydroxyl analogue () demonstrates how substituents alter solubility and reactivity, underscoring the target compound’s advantage in hydrophobic or rigid frameworks .
Biological Activity
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid (referred to as compound X) is an organic compound with potential applications in medicinal chemistry, particularly in the fields of cancer treatment and drug delivery systems. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound X is C27H22O6, with a molecular weight of 438.43 g/mol. The structure features multiple carboxylic acid groups that enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C27H22O6 |
| Molecular Weight | 438.43 g/mol |
| Solubility | Soluble in polar solvents |
The biological activity of compound X is primarily attributed to its ability to interact with cellular components such as DNA and proteins. Studies suggest that it may function as a DNA intercalator , disrupting normal DNA replication and transcription processes. This property positions it as a potential anticancer agent.
Anticancer Activity
Recent studies have demonstrated that compound X exhibits significant anticancer properties against various cancer cell lines. For instance, research indicates that it can inhibit the proliferation of breast and cervical cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro assays showed that compound X has an IC50 value ranging from 7 to 20 µM against breast cancer cell lines, indicating potent anticancer activity comparable to established chemotherapeutics .
Antioxidant Activity
Compound X has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer.
- Research Findings : The compound demonstrated effective radical scavenging activity in DPPH assays, suggesting its potential role in preventing oxidative damage .
Antimicrobial Activity
In addition to its anticancer effects, compound X has shown promising antimicrobial activity against several bacterial strains. This broad-spectrum activity enhances its utility in pharmaceutical applications.
- Study Results : Compound X exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Applications in Drug Delivery Systems
The structural characteristics of compound X allow it to form stable complexes with metal ions, facilitating its use in drug delivery systems. These metal-organic frameworks (MOFs) can encapsulate therapeutic agents and release them in a controlled manner.
| Application Area | Description |
|---|---|
| Drug Delivery | Encapsulation of drugs in MOFs for targeted therapy |
| Anticancer Therapy | Direct targeting of cancer cells through intercalation |
Q & A
Q. Q1. What are the typical synthesis routes for 5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid, and what reaction conditions optimize yield?
The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and oxidation. For example:
- Step 1 : Sonogashira coupling using Pd(PPh₃)₄ catalyst, NaHCO₃ base, and toluene solvent at 110°C for 16 hours (yield: 82%) .
- Step 2 : Oxidation with Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) .
Yield optimization requires strict control of temperature, solvent purity, and catalyst loading.
Q. Q2. What analytical methods validate the structural integrity and purity of this compound?
- Elemental Analysis : Confirms stoichiometry (e.g., C, 76.62%; H, 5.21% vs. calculated C₄₆H₃₈O₈: C, 76.77%; H, 5.28%) .
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade material) .
- Spectroscopy : ¹H/¹³C NMR and FT-IR to verify functional groups (e.g., carboxylate peaks at ~1700 cm⁻¹) .
Q. Q3. What safety precautions are critical during handling?
- Skin/Eye Contact : Immediate rinsing with water; remove contaminated clothing .
- Storage : Seal in dry conditions at room temperature to prevent hydrolysis .
Advanced Research Considerations
Q. Q4. How do structural modifications (e.g., substituent variations) impact the compound’s coordination behavior in metal-organic frameworks (MOFs)?
The tetracarboxylate structure enables diverse coordination modes with metal nodes (e.g., Zr⁴⁺, Cu²⁺). Substituting electron-withdrawing groups (e.g., -NO₂) on phenyl rings alters ligand rigidity and porosity in MOFs. For example:
Q. Q5. What experimental strategies resolve contradictions in reported catalytic activity data?
Discrepancies in catalytic performance (e.g., CO₂ reduction) may arise from:
Q. Q6. How is this compound utilized in enzyme inhibition studies, and what methodological challenges arise?
- Application : Mimics salicylic acid derivatives to inhibit cyclooxygenase (COX) enzymes. Competitive binding assays (IC₅₀) compare potency .
- Challenges :
Methodological Challenges in Industrial Translation
Q. Q7. What scalability hurdles exist for synthesizing this compound in gram-scale quantities?
Q. Q8. How do researchers address batch-to-batch variability in ligand performance for MOFs?
- Quality Control : Implement in-line FT-IR during synthesis to monitor carboxylate deprotonation .
- Standardized Protocols : Use fixed stoichiometry (e.g., ligand:metal = 2:1) and solvothermal crystallization (72 hours, 90°C) .
Emerging Applications
Q. Q9. What role does this compound play in photodynamic therapy (PDT) research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
